molecular formula C21H20N2O3 B5650673 N-benzyl-2,4-dimethoxy-N-2-pyridinylbenzamide

N-benzyl-2,4-dimethoxy-N-2-pyridinylbenzamide

Cat. No. B5650673
M. Wt: 348.4 g/mol
InChI Key: HKVYACAWBBXCSW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to "N-benzyl-2,4-dimethoxy-N-2-pyridinylbenzamide" often involves intricate steps to ensure the incorporation of functional groups and the achievement of the desired molecular architecture. For instance, the preparation of similar compounds has been demonstrated through reactions that involve the cyclization of halogenated precursors and the use of bidentate nucleophiles, showcasing the complexity and precision required in synthesizing such molecules (Bueno et al., 1999).

Molecular Structure Analysis

The molecular structure of compounds analogous to "N-benzyl-2,4-dimethoxy-N-2-pyridinylbenzamide" has been studied extensively, revealing the importance of their conformation and the positioning of substituents in determining their chemical behavior and reactivity. X-ray crystallography and spectroscopic methods are commonly employed to elucidate the structure, demonstrating the significance of the molecular arrangement (Lin et al., 2014).

Chemical Reactions and Properties

The chemical reactivity of "N-benzyl-2,4-dimethoxy-N-2-pyridinylbenzamide" and related molecules encompasses a broad spectrum of reactions, often influenced by the presence of functional groups and the molecular structure. For example, the interaction with various reagents and the subsequent transformations highlight the compound's versatility in organic synthesis and potential applications in developing new materials or pharmaceuticals (Summers & Quirk, 1998).

Physical Properties Analysis

The physical properties of "N-benzyl-2,4-dimethoxy-N-2-pyridinylbenzamide" are crucial for understanding its behavior in different environments and applications. Properties such as solubility, melting point, and crystallinity are determined by the compound's molecular structure and are essential for its practical applications in various fields (Wang et al., 2006).

Chemical Properties Analysis

The chemical properties of "N-benzyl-2,4-dimethoxy-N-2-pyridinylbenzamide" are defined by its functional groups and molecular geometry, which dictate its reactivity with other chemicals. Studies on similar compounds have explored their electrochemical properties, reactivity towards different types of chemical agents, and potential as building blocks in polymer chemistry, underscoring the chemical versatility of these compounds (Ashimori et al., 1991).

properties

IUPAC Name

N-benzyl-2,4-dimethoxy-N-pyridin-2-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O3/c1-25-17-11-12-18(19(14-17)26-2)21(24)23(20-10-6-7-13-22-20)15-16-8-4-3-5-9-16/h3-14H,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKVYACAWBBXCSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)N(CC2=CC=CC=C2)C3=CC=CC=N3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzyl-2,4-dimethoxy-N-(pyridin-2-yl)benzamide

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